N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
Description
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridin-2-yl moiety substituted with a methyl group at the 4-position, linked via a butanamide chain to a 6-oxo-4-phenylpyrimidin-1(6H)-yl group.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-9-10-21-18(12-15)23-19(25)8-5-11-24-14-22-17(13-20(24)26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYNILRTZXFGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: Starting with 4-methylpyridine, the compound undergoes a series of reactions to introduce the necessary functional groups.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from simple aromatic precursors and undergoing cyclization reactions.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a suitable reagent, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group on the pyrimidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and phenyl groups have been shown to inhibit tumor growth in various cancer cell lines.
Case Study : A study demonstrated that a related pyrimidine derivative significantly reduced cell viability in breast cancer cells, suggesting that structural modifications can enhance anticancer activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components may contribute to the inhibition of bacterial growth, making it a candidate for further development in treating infections.
Case Study : In vitro tests have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
Neurological Applications
Given its structural similarities to known anticonvulsants, this compound could be explored for its anticonvulsant properties. Research into non-nitrogen heterocycles has revealed their potential efficacy in managing epilepsy and other neurological disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Differences
| Feature | Target Compound | Compounds m, n, o |
|---|---|---|
| Core Structure | Pyrimidinone (6-oxo-4-phenylpyrimidin-1(6H)-yl) | Tetrahydropyrimidinone (2-oxotetrahydropyrimidin-1(2H)-yl) |
| Substituents | 4-Methylpyridin-2-yl, phenyl on pyrimidinone | 2,6-Dimethylphenoxy, diphenylhexane, hydroxy, acetamido groups |
| Stereochemistry | Not specified (likely simpler stereochemical profile) | Multiple stereocenters (e.g., 2S,4S,5S in Compound m) |
| Molecular Weight | ~380–400 g/mol (estimated) | ~750–800 g/mol (higher due to hexane backbone and additional substituents) |
| Polarity | Moderate (amide and pyridine groups enhance solubility) | Lower (hydrophobic dimethylphenoxy and diphenylhexane dominate) |
Hypothesized Bioactivity
- Target Compound: The pyrimidinone core may target enzymes like dihydroorotate dehydrogenase (DHODH) or kinases, similar to related pyrimidine derivatives. Its simpler structure could favor oral bioavailability compared to bulkier analogs.
- Their stereochemical complexity may enhance target specificity but reduce metabolic stability .
Metabolic and Pharmacokinetic Considerations
- In contrast, Compounds m, n, o contain multiple phenyl and phenoxy groups, increasing lipophilicity and risk of Phase I oxidation, which could shorten their therapeutic window .
Biological Activity
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, a compound with the CAS number 1257548-72-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The structure features a pyridine ring and a pyrimidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1257548-72-3 |
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antiviral properties. Specifically, compounds in this class have been studied for their ability to inhibit the replication of the human immunodeficiency virus (HIV). A patent document describes various N-substituted 6-oxo-pyrimidine derivatives as inhibitors of HIV replication, suggesting that this compound may share similar mechanisms of action .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. In silico studies have indicated that nitrogen-containing heterocycles like pyrimidines can act as effective bioregulators with antineoplastic properties . The combination of the pyridine and pyrimidine rings may enhance its interaction with biological targets involved in cancer progression.
Case Studies and Research Findings
- In Silico Screening : A study utilized computational methods to evaluate the bioactivity of compounds based on the structure of pyrimidines. The findings suggested that certain derivatives could exhibit non-toxic properties with significant antineoplastic activity . This aligns with the structural features of this compound.
- Mechanistic Insights : Research on related compounds has shown that modifications in the pyrimidine structure can lead to enhanced binding affinities for specific biological targets, including enzymes involved in cancer metabolism and viral replication pathways . These insights provide a foundation for further exploration of this compound's mechanisms.
Chemical Reactions Analysis
Pyrimidinone Ring Reactivity
The 6-oxo-4-phenylpyrimidin-1(6H)-yl group undergoes characteristic reactions:
-
Keto-enol tautomerism : The pyrimidinone ring exists in equilibrium between keto and enol forms, influencing its nucleophilicity .
-
Nucleophilic substitution : The electron-deficient C-2 and C-4 positions of the pyrimidinone ring are susceptible to substitution with amines or alkoxides .
-
Oxidation/Reduction : The carbonyl group may be reduced to a hydroxyl group under catalytic hydrogenation (e.g., Pd/C, H₂), though this could destabilize the ring .
Hydrolysis and Stability
-
Amide bond hydrolysis : The butanamide linkage is stable under physiological conditions but hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) environments at elevated temperatures (60–80°C) .
-
Pyrimidinone ring stability : The ring remains intact under mild conditions but may degrade under prolonged exposure to strong bases (e.g., LiAlH₄) .
Functionalization and Derivatization
-
Substitution on the pyridine ring : The 4-methylpyridin-2-yl group can undergo electrophilic substitution (e.g., nitration, halogenation) at the meta position relative to the methyl group .
-
Cross-coupling reactions : Suzuki-Miyaura coupling on the phenyl ring of the pyrimidinone is feasible using palladium catalysts (e.g., Pd(PPh₃)₄) .
Catalytic and Biological Interactions
-
Metal coordination : The pyridine nitrogen and amide carbonyl may act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that alter reactivity .
-
Enzyme binding : The compound’s amide and pyrimidinone groups participate in hydrogen bonding with biological targets, as seen in kinase inhibitors .
Comparative Reaction Data
Mechanistic Insights
Q & A
Q. What are the optimized synthetic routes for N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide, and what challenges arise during purification?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrimidine and pyridine derivatives via amide bond formation. For example, describes a patent utilizing regioselective alkylation of pyrimidinone intermediates followed by condensation with 4-methylpyridin-2-amine. Key challenges include controlling regiochemistry during alkylation and removing byproducts like unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (e.g., using ethanol/water mixtures) are common purification methods . Yield optimization (40–65%) often requires inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling steps.
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR (to verify aromatic protons and amide linkages), FT-IR (amide C=O stretch ~1650–1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. highlights the use of X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine derivatives), critical for confirming stereochemistry . Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and elemental analysis (deviation <0.4% for C, H, N).
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data on this compound is limited, structurally related pyrimidine-amides show antibacterial and antifungal activity. describes analogs tested against Pseudomonas aeruginosa using GFP-based reporter assays (IC₅₀: 10–50 μM) and cytotoxicity via MTT assays on human fibroblasts (IC₅₀ >100 μM). These studies emphasize structure-activity relationships (SAR), where substituents on the phenyl ring modulate potency .
Advanced Research Questions
Q. How do crystallographic data inform the design of analogs with improved binding affinity?
Methodological Answer: X-ray structures (e.g., ) reveal key intermolecular interactions, such as C–H⋯O and C–H⋯π bonds stabilizing the crystal lattice. For example, dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° in related compounds) influence conformational flexibility and target binding. Computational docking (using AutoDock Vina) paired with molecular dynamics simulations (AMBER force fields) can predict how modifying substituents (e.g., replacing methyl with trifluoromethyl) enhances hydrophobic interactions with biological targets like tubulin or kinases .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., vs. ) often stem from assay variability. Standardization is critical:
- Use isogenic cell lines (e.g., ATCC-certified strains) for cytotoxicity.
- Validate antimicrobial activity via broth microdilution (CLSI guidelines) alongside reporter assays.
- Control for solvent effects (DMSO concentration ≤1% v/v). Cross-referencing patents ( ) and replicating synthetic routes ensures compound identity matches published data .
Q. What strategies optimize pharmacokinetic properties, such as metabolic stability and solubility?
Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl, ) enhances metabolic stability by reducing CYP450-mediated oxidation. For solubility, LogP optimization (target 2–4) via substituent modification (e.g., replacing phenyl with pyridyl) is guided by Hansen solubility parameters . notes that cyclopropyl groups in analogs improve membrane permeability. In vitro ADME assays (hepatic microsomes, Caco-2 permeability) and PAMPA (parallel artificial membrane permeability assay) validate these changes .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer: A multi-omics approach is recommended:
- Proteomics (TMT labeling + LC-MS/MS) identifies binding partners.
- Transcriptomics (RNA-seq) reveals differentially expressed genes post-treatment.
- Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability shifts. suggests screening against enzymatic targets like diguanylate cyclases (DGCs) using in vitro GTPase activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
